molecular formula C13H28N2 B13274077 Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine

Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine

Cat. No.: B13274077
M. Wt: 212.37 g/mol
InChI Key: CIAKVSYCOLMDBW-UHFFFAOYSA-N
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Description

Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine is a branched diamine featuring a tertiary diethylamino group and a secondary 3-methylcyclopentylamino group connected via a propyl chain. This structure confers unique steric and electronic properties, making it relevant in applications such as CO₂ capture, catalysis, and pharmaceutical synthesis. Its intramolecular tertiary amine may enhance reaction kinetics in acid-gas interactions, while the bulky cyclopentyl substituent could influence solubility and steric hindrance .

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N',N'-diethyl-N-(3-methylcyclopentyl)propane-1,3-diamine

InChI

InChI=1S/C13H28N2/c1-4-15(5-2)10-6-9-14-13-8-7-12(3)11-13/h12-14H,4-11H2,1-3H3

InChI Key

CIAKVSYCOLMDBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1CCC(C1)C

Origin of Product

United States

Preparation Methods

The synthesis of Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine involves several steps. One common method includes the reaction of diethylamine with 3-(3-methylcyclopentylamino)propyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

3-(Diethylamino)Propylamine (DEAPA)
  • Structure : Primary amine (–NH₂) and tertiary diethylamine (–N(C₂H₅)₂) on a propyl backbone.
  • Key Differences : Lacks the cyclopentyl group, resulting in reduced steric bulk.
  • Applications : CO₂ absorption; the intramolecular tertiary amine promotes bicarbonate formation over carbamate, enhancing absorption capacity .
3-(Methylamino)Propylamine (MAPA)
  • Structure : Primary amine (–NH₂) and secondary methylamine (–NHCH₃) on a propyl chain.
  • Key Differences : Smaller substituent (methyl vs. cyclopentyl) reduces steric hindrance but limits thermal stability.
  • Applications: Neutralizing agent for amino acid salts in CO₂ capture; optimal performance at 20% mass fraction .
N,N-Bis(Trifluoromethylbenzyl)-3-(2-Nitroimidazolyl)Propylamine (Bis-pTFN-1)
  • Structure : Fluorinated aromatic substituents and a nitroimidazole pharmacophore.
  • Key Differences : Designed for hypoxia detection in tumors via ¹⁹F-MRS; divergent applications compared to the target compound’s industrial uses .

Physicochemical Properties

pKa Values
Compound Primary Amine pKa Tertiary/Secondary Amine pKa Temperature Range (K)
Diethyl({3-[(3-Methylcyclopentyl)Amino]Propyl})Amine* ~9.5 (estimated) ~7.8 (estimated) 293–323
DEAPA 10.2 8.9 293–323
MAPA 10.5 9.1 298–323

*Estimated based on DEAPA/MAPA data . The cyclopentyl group may lower pKa due to inductive effects.

Viscosity in CO₂-Loaded Solutions
Compound Mass Fraction CO₂ Loading (mol/mol) Viscosity (cP, 298 K)
MAPA 20% 0.5 4.2
DEAPA 2 M 0.4 3.8
Target* 20% (estimated) 0.5 (estimated) ~5.0 (predicted)

*Predicted higher viscosity due to cyclopentyl hindrance .

Functional Performance

CO₂ Absorption Efficiency
  • DEAPA : 2 M solution achieves 0.7 mol CO₂/mol amine capacity, driven by intramolecular tertiary amine promoting bicarbonate formation .
  • MAPA: Neutralizes amino acids (e.g., sarcosine) for enhanced absorption; 20% MAPA solutions show 15% higher capacity than MEA .
  • Target Compound : Expected to exhibit intermediate performance; cyclopentyl group may reduce carbamate stability but improve selectivity.
Pharmaceutical Potential
  • Bis-pTFN-1 : Hypoxia-selective cytotoxicity (selectivity ratio: 15.5) in tumor cells .
  • PAPA/NO (3-(n-propylamino)propylamine): Releases nitric oxide, inhibiting tumor cell growth at 44 µM .
  • Target Compound : Unstudied in biomedical contexts but structurally poised for derivatization in drug design.

Biological Activity

Diethyl({3-[(3-methylcyclopentyl)amino]propyl})amine, a compound featuring a unique cyclopentyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

The compound can be classified as a tertiary amine with a propyl chain linked to a 3-methylcyclopentyl group. The molecular formula is C13H23NC_{13}H_{23}N, indicating the presence of both aliphatic and cyclic structures, which may influence its biological properties.

Synthesis Methods:

  • Alkylation Reactions: Utilizing alkyl halides with diethylamine to introduce the propyl chain.
  • Cyclization Techniques: Employing cyclization strategies to form the cyclopentane structure.
  • Purification Processes: Techniques such as recrystallization and chromatography are often employed to isolate the desired compound from reaction mixtures.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets in biological systems.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding: Interaction with neurotransmitter receptors, potentially influencing mood and behavior.
  • Enzyme Modulation: Inhibition or activation of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Recent studies have highlighted the following aspects of the compound's biological activity:

  • Antidepressant Properties:
    • A study investigating similar compounds showed that modifications in the amine structure can enhance binding affinity to serotonin receptors, suggesting potential antidepressant effects .
  • Anticancer Activity:
    • Research on related amines indicates that structural features can lead to cytotoxic effects against various cancer cell lines. This compound's unique structure may provide novel pathways for anticancer drug development .
  • Neuroprotective Effects:
    • Preliminary experiments indicate that compounds with similar structures exhibit neuroprotective properties, possibly through modulation of glutamate receptors .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructureNotable FeaturesBiological Activity
DimethylaminopropylamineC5H13NC_5H_{13}NSimple diamine structureUsed in surfactants; skin irritant
1-(Dimethylamino)-propan-2-olC5H13NC_5H_{13}NContains alcohol functional groupExhibits analgesic properties
This compoundC13H23NC_{13}H_{23}NCyclopentane ringPotential antidepressant and anticancer activity

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